molecular formula C12H17N3O3 B1529398 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1496200-27-1

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1529398
CAS No.: 1496200-27-1
M. Wt: 251.28 g/mol
InChI Key: BSGFYDZTLSLFCP-UHFFFAOYSA-N
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Description

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using reagents like coupling agents (e.g., EDCI, DCC) under controlled conditions.

    Introduction of Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid: shares structural similarities with other pyrazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine ring and a carboxylic acid group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-9(12(17)18)11(15)8-6-13-14(2)7-8/h6-7,9,11H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFYDZTLSLFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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